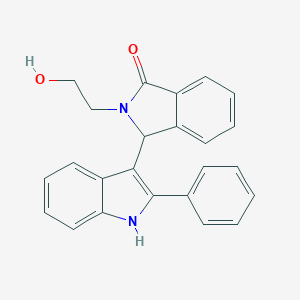![molecular formula C15H19FN2O3 B276963 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid, also known as FPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPOP is a derivative of 1-(2-fluorophenyl)piperazine, which is a well-known psychoactive drug. However, FPOP has distinct properties and has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is not fully understood. However, it is believed that 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid reacts with amino acid residues in proteins, specifically with the side chains of tyrosine, tryptophan, and histidine. The reaction results in the formation of a covalent bond between 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid and the amino acid residue, which can be detected using mass spectrometry.
Biochemical and Physiological Effects:
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has been shown to have minimal biochemical and physiological effects. In vitro studies have demonstrated that 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid does not affect the activity of enzymes or the stability of proteins. In vivo studies have shown that 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is rapidly cleared from the body and does not accumulate in tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is its ability to selectively label amino acid residues in proteins. This allows for the identification of protein-protein interactions and the study of protein structure and dynamics. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is also relatively easy to synthesize and has a high purity and yield. However, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has some limitations. It can only label a limited number of amino acid residues, and the labeling efficiency can vary depending on the protein and experimental conditions.
Orientations Futures
There are several future directions for the study of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid. One area of research is the development of new labeling reagents that can label a broader range of amino acid residues. Another area of research is the optimization of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid labeling conditions to improve labeling efficiency and reduce variability. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid can also be used in combination with other labeling reagents to provide complementary information about protein structure and function. Finally, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid can be used to study the effect of small molecules and drugs on protein structure and function, which can have important implications for drug discovery and development.
In conclusion, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is a promising chemical compound that has potential applications in various scientific research fields. Its ability to selectively label amino acid residues in proteins makes it a valuable tool for the study of protein structure and function. Further research is needed to optimize its labeling efficiency and explore its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves the reaction of 1-(2-fluorophenyl)piperazine with succinic anhydride in the presence of a catalyst. The reaction yields 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid as a white crystalline solid. The synthesis of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has been optimized to ensure high purity and yield.
Applications De Recherche Scientifique
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has been studied for its potential use in various scientific research applications. One of the most promising applications of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is in the field of protein structure analysis. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid can be used to probe the solvent accessibility of amino acid residues in proteins, which can provide valuable information about protein folding and stability. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has also been studied for its potential use in mass spectrometry-based proteomics, where it can be used as a labeling reagent to identify protein-protein interactions.
Propriétés
Nom du produit |
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C15H19FN2O3 |
Poids moléculaire |
294.32 g/mol |
Nom IUPAC |
5-[4-(2-fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19FN2O3/c16-12-4-1-2-5-13(12)17-8-10-18(11-9-17)14(19)6-3-7-15(20)21/h1-2,4-5H,3,6-11H2,(H,20,21) |
Clé InChI |
TVSGQRCZLBWQKH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCC(=O)O |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)



![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)